molecular formula C19H22N4O2 B2415412 N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide CAS No. 1775303-54-2

N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide

Cat. No.: B2415412
CAS No.: 1775303-54-2
M. Wt: 338.411
InChI Key: IBJAGVWUWJELRF-UHFFFAOYSA-N
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Description

N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry for their therapeutic potential

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include indole-3-carboxaldehyde, pyrrolidine, and 3,5-dimethylisoxazole .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as catalytic hydrogenation, microwave-assisted synthesis, and flow chemistry can be employed to enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antiviral, anti-inflammatory, and anticancer properties.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole structure.

    Indole-3-carbaldehyde: A precursor for various biologically active molecules.

    3,5-Dimethylisoxazole derivatives: Compounds with similar isoxazole moiety

Uniqueness

N-{1-[(3,5-dimethylisoxazol-4-yl)methyl]pyrrolidin-3-yl}-1H-indole-3-carboxamide is unique due to its combination of indole, pyrrolidine, and isoxazole moieties, which confer distinct chemical and biological properties. This unique structure allows for diverse applications and potential therapeutic benefits .

Properties

IUPAC Name

N-[1-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]pyrrolidin-3-yl]-1H-indole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O2/c1-12-17(13(2)25-22-12)11-23-8-7-14(10-23)21-19(24)16-9-20-18-6-4-3-5-15(16)18/h3-6,9,14,20H,7-8,10-11H2,1-2H3,(H,21,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJAGVWUWJELRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CN2CCC(C2)NC(=O)C3=CNC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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